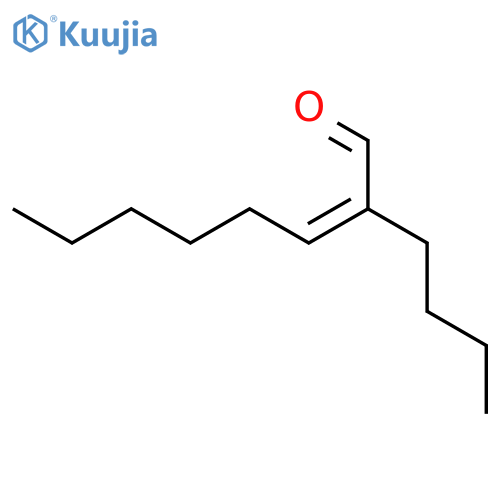

Cas no 13019-16-4 (2-Butyloct-2-enal)

2-Butyloct-2-enal 化学的及び物理的性質

名前と識別子

-

- 2-Butyloct-2-enal

- 2-BUTYL-2-OCTENAL

- 2-Octenal, 2-butyl-

- 2-n-Butyloct-2-enal

- 2-Octenal, 2-butyl, (Z)-

- 2-Hexylidenehexanal

- 2-Butyl-2-octen-1-al

- (E)-2-butyloct-2-enal

- (2Z)-2-BUTYLOCT-2-ENAL

- 2-Butyl-2-octenal, (2Z)-

- CS-0161425

- 2-Hexylidenehexanal, Z-

- LYGMPIZYNJGJKP-BENRWUELSA-N

- 82P740211E

- (2Z)-2-Butyl-2-octenal

- SCHEMBL18338965

- UNII-82P740211E

- 2-Octenal, 2-butyl-, (Z)-

- 2-Octenal, 2-butyl-, (2Z)-

- 99915-14-7

- DS-5714

- C72202

- AKOS016010683

- A925680

- 13019-16-4

- FEMA no. 4616, Z-

- (Z)-2-butyloct-2-enal

- Q27269343

- NS00096155

- Butyloctenal

- DTXSID20864348

- SCHEMBL730613

- LYGMPIZYNJGJKP-UHFFFAOYSA-N

- AKOS030227977

-

- MDL: MFCD23701665

- インチ: InChI=1S/C12H22O/c1-3-5-7-8-10-12(11-13)9-6-4-2/h10-11H,3-9H2,1-2H3/b12-10-

- InChIKey: LYGMPIZYNJGJKP-BENRWUELSA-N

- ほほえんだ: CCCCC/C=C(CCCC)\C=O

計算された属性

- せいみつぶんしりょう: 182.16716

- どういたいしつりょう: 182.167065

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 8

- 複雑さ: 147

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1

- 疎水性パラメータ計算基準値(XlogP): 4.5

じっけんとくせい

- 密度みつど: 0.838

- ふってん: 263 ºC

- フラッシュポイント: 81 ºC

- 屈折率: 1.443

- PSA: 17.07

- LogP: 3.88220

- FEMA: 4616 | 2-HEXYLIDENEHEXANAL

2-Butyloct-2-enal セキュリティ情報

- 危害声明: H315-H319-H335

- 危険物輸送番号:NONH for all modes of transport

- ちょぞうじょうけん:2-8°C

2-Butyloct-2-enal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D223821-1g |

2-Butyloct-2-enal |

13019-16-4 | 95% | 1g |

$185 | 2024-08-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SY592-5g |

2-Butyloct-2-enal |

13019-16-4 | 95% | 5g |

2102CNY | 2021-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SY592-1g |

2-Butyloct-2-enal |

13019-16-4 | 95% | 1g |

71.0CNY | 2021-07-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232065-25g |

2-Butyloct-2-enal |

13019-16-4 | 95% | 25g |

¥775 | 2023-02-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B45810-1g |

2-Butyloct-2-enal |

13019-16-4 | 95% | 1g |

¥58.0 | 2022-10-09 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W461655-1KG-K |

2-Butyl-2-octenal |

13019-16-4 | natural (US), ≥95% | 1KG |

6644.4 | 2021-05-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SY592-200mg |

2-Butyloct-2-enal |

13019-16-4 | 95% | 200mg |

212CNY | 2021-05-08 | |

| Aaron | AR000UTD-5g |

2-Octenal, 2-butyl- |

13019-16-4 | 95% | 5g |

$39.00 | 2025-02-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232065-1g |

2-Butyloct-2-enal |

13019-16-4 | 95% | 1g |

¥3339.00 | 2024-08-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B45810-10g |

2-Butyloct-2-enal |

13019-16-4 | 95% | 10g |

¥296.0 | 2022-10-09 |

2-Butyloct-2-enal 関連文献

-

Anna-Sara Claeson,Jan-Olof Levin,G?ran Blomquist,Anna-Lena Sunesson J. Environ. Monit. 2002 4 667

-

Marc Biermann,Daniel Bakonyi,Werner Hummel,Harald Gr?ger Green Chem. 2017 19 405

2-Butyloct-2-enalに関する追加情報

Introduction to 2-Butyloct-2-enal and Its Significance in Modern Chemical Research

2-Butyloct-2-enal, with the CAS number 13019-16-4, is a compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its unique aldehyde functional group and a branched hydrocarbon chain, exhibits a range of chemical properties that make it a valuable candidate for various applications. The compound's structure, featuring a butyl group attached to an oct-2-enal backbone, contributes to its reactivity and potential utility in synthetic chemistry.

The chemical formula of 2-Butyloct-2-enal is C₁₁H₂₀O, reflecting its composition of 11 carbon atoms, 20 hydrogen atoms, and one oxygen atom. The presence of the aldehyde group (CHO) at the second carbon of the octene chain makes it a versatile intermediate in organic synthesis. This feature allows for further functionalization, enabling the creation of more complex molecules with tailored properties. The branched structure of the butyl group also influences the compound's physical and chemical behavior, making it an interesting subject for study.

In recent years, there has been growing interest in exploring the applications of 2-Butyloct-2-enal in pharmaceutical research. Its unique chemical profile suggests potential uses as a building block for drug candidates. For instance, aldehydes are well-known for their ability to participate in condensation reactions, forming Schiff bases and other heterocyclic compounds that have shown promise in medicinal chemistry. The branched hydrocarbon chain may also contribute to improved solubility and bioavailability, which are critical factors in drug design.

One of the most compelling aspects of 2-Butyloct-2-enal is its role in synthesizing bioactive molecules. Researchers have utilized this compound to develop novel compounds with potential therapeutic effects. For example, studies have demonstrated its utility in creating derivatives that exhibit antimicrobial and anti-inflammatory properties. These findings highlight the compound's significance as a precursor in the development of new drugs targeting various diseases.

The synthesis of 2-Butyloct-2-enal itself is an area of active investigation. Chemists have developed several methods to produce this compound efficiently, often employing catalytic processes that enhance yield and purity. One such approach involves the oxidation of butyl-substituted alkenes using metal catalysts. These methods not only provide a reliable source of 2-Butyloct-2-enal but also contribute to the advancement of green chemistry principles by minimizing waste and energy consumption.

Another exciting application of 2-Butyloct-2-enal lies in its use as a flavoring agent. The compound's aromatic properties contribute to a distinctive scent and taste profile, making it valuable in the food industry. Its ability to impart complex flavors has led to its inclusion in various food products, where it enhances sensory experiences without compromising safety or nutritional value.

From a regulatory perspective, 2-Butyloct-2-enal is classified as a chemical intermediate rather than a final product. This classification ensures that it is subject to standard safety protocols during handling and storage. Manufacturers must adhere to stringent guidelines to ensure worker safety and environmental protection. Despite these regulations, the compound remains widely used due to its versatility and efficacy in various applications.

The future prospects for 2-Butyloct-2-enal are promising, with ongoing research exploring new synthetic pathways and applications. As our understanding of organic chemistry continues to evolve, so too will the ways in which this compound is utilized. Whether in pharmaceuticals, agrochemicals, or consumer products, 2-Butyloct-2-enal is poised to remain a cornerstone of modern chemical research.

13019-16-4 (2-Butyloct-2-enal) 関連製品

- 1192-88-7(cyclohexene-1-carbaldehyde)

- 19780-25-7(2-Butenal, 2-ethyl-)

- 34880-43-8(2-Propyl-2-heptenal (Technical Grade))

- 1690284-09-3((2R)-2-amino-5-(oxolan-2-yl)pentanoic acid)

- 213765-94-7(7-Isoquinolinamine, 1,2,3,4-tetrahydro-1,1,2-trimethyl-)

- 1551315-76-4({2,5,8-trioxaspiro3.4octan-6-yl}methanamine)

- 37141-01-8(5-Aminobenzene-1,2,3-tricarboxylic acid)

- 1040640-85-4(N-[(3-methoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide)

- 1803991-58-3(Ethyl 5-(bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate)

- 206265-18-1(tert-butyl N-[(4-sulfamoylphenyl)methyl]carbamate)